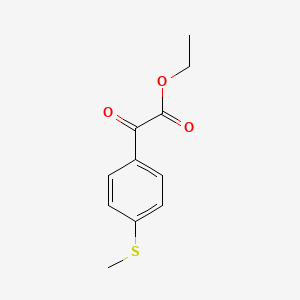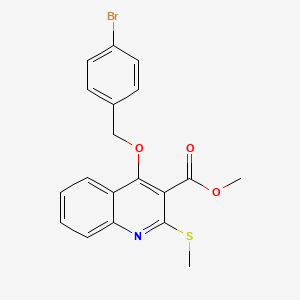
Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate, also known as BRD3308, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinoline carboxylates and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate involves the inhibition of PAK4 and PAK6, which are serine/threonine protein kinases that play a crucial role in cancer cell proliferation, migration, and invasion. This compound binds to the ATP-binding pocket of these kinases, preventing their activation and downstream signaling pathways. This leads to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of downstream targets of PAK4 and PAK6, leading to the inhibition of cancer cell proliferation, migration, and invasion. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate in lab experiments is its potency and selectivity towards PAK4 and PAK6. This makes it a valuable tool for studying the role of these kinases in cancer progression and metastasis. Additionally, this compound has been shown to have minimal toxicity in normal cells, allowing for the study of its effects on cancer cells without affecting normal cells.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, making it challenging for some researchers to obtain the compound.
Direcciones Futuras
There are several future directions for the research on Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate. One area of focus is the development of more efficient and scalable synthesis methods to obtain the compound. Another area of focus is the optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and bioavailability. Additionally, the use of this compound in combination with other cancer therapies is an area of interest, as it may enhance the efficacy of existing treatments. Finally, the study of the role of PAK4 and PAK6 in other diseases, such as neurodegenerative disorders, is an area of potential future research.
Métodos De Síntesis
Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromobenzyl alcohol with methyl 2-(methylthio)quinoline-3-carboxylate in the presence of a base. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of the product.
Aplicaciones Científicas De Investigación
Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against several protein kinases, including PAK4 and PAK6, which are involved in cancer progression and metastasis. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl 4-[(4-bromophenyl)methoxy]-2-methylsulfanylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-23-19(22)16-17(24-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)21-18(16)25-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTKAFQPUUWMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1SC)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-one](/img/structure/B2996357.png)
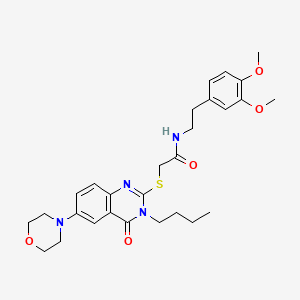
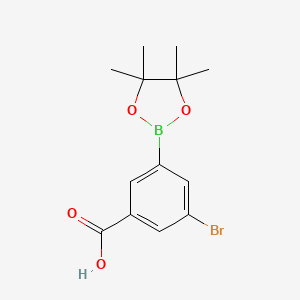
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2996361.png)
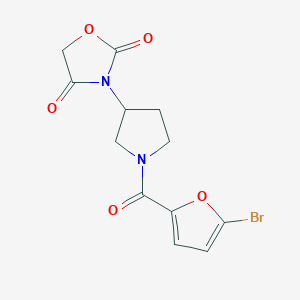
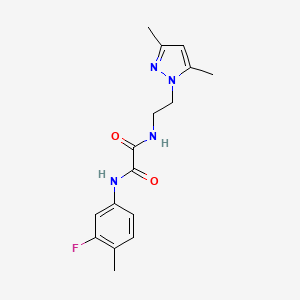
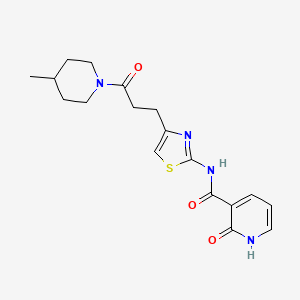
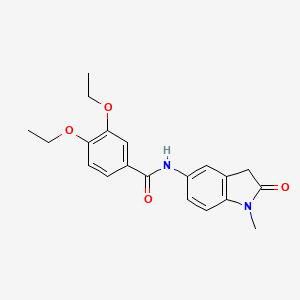
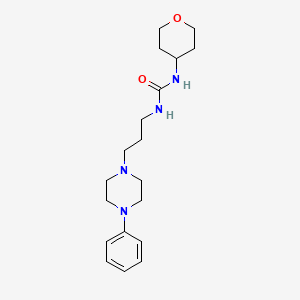
![4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2996370.png)
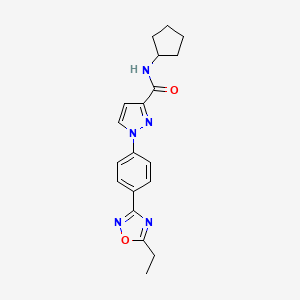
![(2Z)-2-[(4-benzoylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2996378.png)
